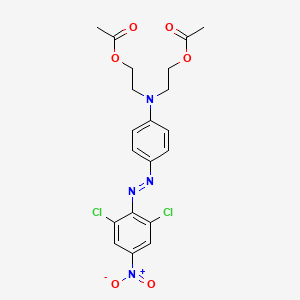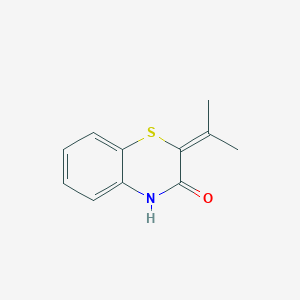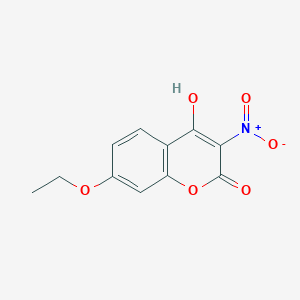
Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is an organic compound known for its use as a colorant dye in various industrial applications. This compound is characterized by its complex structure, which includes azo and imino groups, making it a versatile chemical in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) typically involves the reaction of 2,6-dichloro-4-nitroaniline with a diazonium salt, followed by coupling with an aromatic amine. The resulting azo compound is then reacted with ethanol and acetic anhydride to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, amino derivatives, and other functionalized aromatic compounds .
科学的研究の応用
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials.
作用機序
The mechanism of action of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
類似化合物との比較
Similar Compounds
- Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dichloro and nitro groups enhances its reactivity and stability compared to similar compounds .
特性
CAS番号 |
55619-17-5 |
|---|---|
分子式 |
C20H20Cl2N4O6 |
分子量 |
483.3 g/mol |
IUPAC名 |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Cl2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
FUTQQMRXKBWFIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)





